[1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester
Description
This compound features a piperidine core substituted at the 4-position with a tert-butyl carbamate group and at the 1-position with a 2-chloro-6-methyl-pyrimidin-4-yl moiety.
Properties
IUPAC Name |
tert-butyl N-[1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-9-12(19-13(16)17-10)20-7-5-11(6-8-20)18-14(21)22-15(2,3)4/h9,11H,5-8H2,1-4H3,(H,18,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOTVVRTONLNOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)N2CCC(CC2)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-(2-Chloro-6-methyl-pyrimidin-4-yl)-piperidin-4-yl]-carbamic acid tert-butyl ester, commonly referred to as tert-butyl ((1-(2-chloro-6-methylpyrimidin-4-yl)piperidin-4-yl)methyl)carbamate, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial properties, potential anticancer effects, and mechanisms of action.
- Chemical Formula : C₁₆H₂₅ClN₄O₂
- CAS Number : 1261234-49-4
- Molecular Weight : 340.85 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and anticancer properties.
Antimicrobial Activity
Research has demonstrated that the compound exhibits significant antimicrobial activity against a range of bacteria, particularly Gram-positive strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus (MRSA) | 0.78 - 3.125 μg/mL | Effective against drug-resistant strains |
| Enterococcus faecium (VRE) | 0.78 - 3.125 μg/mL | Effective against vancomycin-resistant strains |
| Staphylococcus epidermidis | Low concentrations effective | Potent against biofilm-forming strains |
The compound's selectivity for bacterial cells over mammalian cells has been noted, with no hemolytic activity observed in human cell lines such as lung MCR-5 and skin BJ fibroblast cells .
Anticancer Activity
In addition to its antimicrobial properties, studies have indicated potential anticancer effects. The compound has shown cytotoxicity in various cancer cell lines, suggesting its application in cancer therapy.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
- Case Study : In a study involving FaDu hypopharyngeal tumor cells, the compound displayed better cytotoxicity compared to the reference drug bleomycin .
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. The presence of the piperidine moiety is essential for enhancing binding affinity to target receptors involved in both antimicrobial and anticancer activities.
Scientific Research Applications
Pharmaceutical Development
The compound has been investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders. Its structure allows it to act on specific receptors in the brain, which can modulate neurotransmitter activity.
Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of this compound for their efficacy against neurodegenerative diseases. Researchers found that modifications to the piperidine ring enhanced binding affinity to target receptors, suggesting a pathway for developing more effective treatments.
Antiviral Activity
Research has indicated that carbamate derivatives exhibit antiviral properties. The compound has shown promise in inhibiting viral replication processes, which is crucial in developing antiviral therapies.
Case Study : In vitro studies conducted by a team at a pharmaceutical research institute demonstrated that this compound could inhibit the replication of certain viruses by interfering with their enzymatic processes, thus highlighting its potential as an antiviral agent.
Agricultural Applications
The compound's ability to affect biological systems extends to agricultural uses, particularly as a pesticide. Its efficacy against pests while being less harmful to beneficial insects makes it an attractive candidate for sustainable agriculture.
Case Study : Field trials conducted by agricultural scientists revealed that formulations containing this compound significantly reduced pest populations without adversely affecting non-target species. This dual action supports integrated pest management strategies.
Comparison with Similar Compounds
Structural Variations and Key Differences
The table below highlights critical structural and functional distinctions between the target compound and its analogs:
Commercial and Research Relevance
- Availability : Analogs like CAS 596817-49-1 and 1353966-51-4 are commercially available (e.g., Combi-Blocks, CymitQuimica), suggesting the target compound could be sourced for preclinical studies .
Preparation Methods
Synthesis of 4-(Aminomethyl)piperidine
4-Piperidinemethanol is converted to the corresponding amine via a Gabriel synthesis:
-
Mesylation :
-
4-Piperidinemethanol (1 eq) reacts with methanesulfonyl chloride (1.2 eq) in THF at 0°C.
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Stir for 2 hr, quench with H2O.
-
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Azide Substitution :
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React mesylated intermediate with NaN3 (2 eq) in DMF at 60°C (12 hr).
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Reduction :
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Reduce azide to amine using H2/Pd-C (10 atm, 24 hr).
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Carbamate Protection
The primary amine is protected using tert-butyl chloroformate:
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4-(Aminomethyl)piperidine (1 eq)
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tert-Butyl chloroformate (1.1 eq)
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DIEA (2 eq) in dichloromethane (0°C, 2 hr)
Yield : 89% tert-butyl [piperidin-4-ylmethyl]carbamate.
Pyrimidine-Piperidine Coupling
Nucleophilic Aromatic Substitution
The protected piperidine reacts with 2,4-dichloro-6-methylpyrimidine under SNAr conditions:
Reactants :
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2,4-Dichloro-6-methylpyrimidine (1 eq)
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tert-Butyl [piperidin-4-ylmethyl]carbamate (1.2 eq)
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K2CO3 (3 eq)
Conditions :
-
DMF solvent, 100°C, 24 hr
Workup :
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Dilution with H2O, extraction with EtOAc
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Column chromatography (SiO2, hexane/EtOAc 3:1)
Alternative Metal-Catalyzed Coupling
For sterically hindered substrates, Buchwald-Hartwig amination is employed:
Catalyst : Pd2(dba)3 (5 mol%)
Ligand : Xantphos (10 mol%)
Base : Cs2CO3 (3 eq)
Solvent : Toluene, 110°C, 18 hr
Industrial-Scale Optimization
Large-scale production (Patent RU2543483C2) highlights:
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Continuous Flow Reactors : Reduce reaction time from 24 hr to 3 hr for SNAr step.
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Catalyst Recycling : Pd-based catalysts reused up to 5 cycles with <5% activity loss.
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Purity Control : In-line HPLC monitoring ensures >99% purity post-crystallization.
Analytical Characterization
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC (C18) | 99.2% (280 nm) |
| Molecular Weight | HRMS | [M+H]+: 341.1542 (calc. 341.1538) |
| Structural Confirmation | 1H NMR | δ 1.44 (s, 9H, t-Bu), δ 4.12 (m, 2H, piperidine-CH2) |
Crystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| SNAr (Batch) | 73 | 99.2 | Moderate | 1.0 |
| Buchwald-Hartwig | 68 | 98.5 | Low | 1.8 |
| Continuous Flow SNAr | 85 | 99.5 | High | 0.7 |
Continuous flow methods outperform batch processes in yield and scalability, albeit requiring higher initial capital investment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
